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Compound of Interest

Compound Name: Vildagliptin Impurity A

Cat. No.: B1148176 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for a stability-indicating reversed-phase

high-performance liquid chromatography (RP-HPLC) method for the quantification of

Vildagliptin in the presence of its degradation products. The method is validated according to

the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality

control and stability studies of Vildagliptin in bulk drug and pharmaceutical formulations. The

protocol includes detailed procedures for forced degradation studies under hydrolytic,

oxidative, photolytic, and thermal stress conditions.

Introduction
Vildagliptin is an oral anti-hyperglycemic agent that enhances the body's own ability to control

high blood sugar levels.[1] It is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-

4), an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[1] By

inhibiting DPP-4, Vildagliptin increases the levels of active incretins, which in turn stimulate

insulin secretion and suppress glucagon release in a glucose-dependent manner. To ensure

the safety and efficacy of a pharmaceutical product, it is crucial to assess its stability. Stability-

indicating methods are analytical procedures that can accurately quantify the active

pharmaceutical ingredient (API) without interference from any degradation products, impurities,

or excipients. This application note details a validated HPLC method for this purpose.
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2.1. HPLC Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/PDA detector is suitable for this method.[1] The

chromatographic separation is achieved on a C8 or C18 analytical column.

Table 1: Optimized Chromatographic Conditions

Parameter Condition

Instrument HPLC with UV/PDA Detector

Column Waters X-Bridge, C8, 150 x 4.6 mm, 5 µm[1]

Mobile Phase
Buffer (pH 3.0) : Acetonitrile : Methanol (80:19:1

v/v/v)[1]

Flow Rate 1.2 mL/min[1]

Detection Wavelength 210 nm[1]

Injection Volume 20 µL

Column Temperature Ambient

Run Time Approximately 10 minutes

2.2. Preparation of Solutions

Buffer Preparation (pH 3.0): Prepare a suitable buffer (e.g., potassium dihydrogen

phosphate) and adjust the pH to 3.0 using orthophosphoric acid.[2]

Diluent: The mobile phase is used as the diluent for preparing standard and sample

solutions.

Standard Stock Solution (500 µg/mL): Accurately weigh about 25 mg of Vildagliptin working

standard and transfer it into a 50 mL volumetric flask. Add approximately 25 mL of diluent

and sonicate to dissolve. Make up the volume to the mark with diluent and mix well.[1]

Working Standard Solution (200 µg/mL): Transfer 20 mL of the Standard Stock Solution into

a 50 mL volumetric flask and dilute to the mark with diluent.[1]
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Sample Preparation (Tablets): Weigh and finely powder not fewer than 10 tablets. Transfer

an amount of powder equivalent to 50 mg of Vildagliptin into a 100 mL volumetric flask. Add

about 70 mL of diluent, sonicate for 30 minutes with intermittent shaking to ensure complete

dissolution. Cool to room temperature, make up the volume with diluent, and mix. Filter the

solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Dilute this solution appropriately to obtain a final concentration of approximately 200 µg/mL.

2.3. Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating

nature of the method.[3] A placebo (a mixture of excipients without the API) should also be

subjected to stress conditions to check for any interference.[4]

Acid Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M

HCl. Heat the mixture at 80°C for 3-9 hours.[4] After cooling, neutralize the solution to pH 7.0

with a suitable concentration of NaOH solution. Dilute with the diluent to obtain a final

concentration of approximately 1.0 mg/mL.[4]

Base Hydrolysis: Dissolve 9 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of 1 M

NaOH.[5] Keep the mixture at room temperature for 30 minutes.[4] Neutralize the solution to

pH 7.0 with a suitable concentration of HCl solution and dilute with the diluent to a final

concentration of 1.0 mg/mL.[4]

Oxidative Degradation: Dissolve 5 mg of Vildagliptin in 2.0 mL of methanol and add 3.0 mL of

3-6% hydrogen peroxide (H₂O₂).[5][6] Keep the solution at room temperature for 1-8 hours.

[7][8] Dilute with the diluent to a final concentration of 1.0 mg/mL.[4]

Thermal Degradation: Expose a known quantity of Vildagliptin powder to a temperature of

70°C for 24-72 hours in a hot air oven.[1][6] After the specified time, withdraw the sample,

allow it to cool, and prepare a solution of 1.0 mg/mL in the diluent.

Photolytic Degradation: Expose a solution of Vildagliptin (1.0 mg/mL) to direct UV light or

sunlight for 24 hours.[7] A sample protected from light should be analyzed simultaneously as

a control.
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3.1. System Suitability

The system suitability was assessed by injecting six replicate injections of the working standard

solution. The acceptance criteria are based on ICH guidelines.

Table 2: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor ≤ 2.0 1.28

Theoretical Plates > 2000 > 3500

% RSD of Peak Areas ≤ 2.0% < 1.0%

3.2. Summary of Forced Degradation Studies

The method effectively separated the main Vildagliptin peak from the peaks of degradation

products generated under various stress conditions. Vildagliptin was found to be susceptible to

degradation under acidic, basic, and oxidative conditions, while it showed more stability under

thermal and photolytic stress.[4][5]

Table 3: Results of Forced Degradation Studies
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Stress Condition Duration/Temp. % Degradation
Major Degradant
RRTs

Acid (1 M HCl) 9 hours @ 80°C ~59%[5] 1.3[4]

Base (1 M NaOH) 30 min @ RT ~84%[5] 0.4, 0.7, 1.2[4]

Oxidative (3% H₂O₂) 3 hours @ RT ~87%[5]
0.5, 0.6, 0.7, 0.8,

1.2[4]

Thermal 72 hours @ 70°C Not Significant[4]

No significant

degradants

observed[4]

Photolytic (UV Light) 24 hours @ RT Not Significant[4]

No significant

degradants

observed[4]

(RRT = Relative

Retention Time)

3.3. Method Validation Summary

The developed HPLC method was validated as per ICH Q2(R1) guidelines for specificity,

linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation

(LOQ).[1][2]

Table 4: Summary of Method Validation Parameters
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Parameter Range / Level Results

Specificity Forced degradation studies

No interference from

degradants or placebo at the

retention time of Vildagliptin.

Linearity Range
50 - 150% of working conc.

(100-300 µg/mL)[1]

Correlation Coefficient (r²) >

0.999[9]

Accuracy (% Recovery) 50%, 100%, 150% levels[1] 98.0% - 102.0%

Precision (% RSD)

* Method Precision
Six independent sample

preparations[1]
< 2.0%

* Intermediate Precision
Different day, analyst,

instrument
< 2.0%

Robustness
Small variations in flow rate,

pH, mobile phase composition

All results within system

suitability limits.[3]

LOD Signal-to-Noise Ratio of 3:1 0.06 µg/mL

LOQ Signal-to-Noise Ratio of 10:1 0.21 µg/mL

Visualizations
4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the stability-indicating analysis of

Vildagliptin.
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1. Solution Preparation

2. Forced Degradation (Specificity)3. HPLC Analysis

4. Method Validation & Data Analysis
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Stress Conditions Degradation Outcome

Vildagliptin
(API)
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(1M HCl)

Basic
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Oxidative
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Thermal / Photolytic

Degradation Product
(RRT 1.3)

 Forms

Multiple Degradation Products
(RRTs 0.4, 0.7, 1.2)

 Forms
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(RRTs 0.5, 0.6, 0.7, 0.8, 1.2)

 Forms

No Significant
Degradation

 Results in
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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